3-Bromo-2,5-difluoroaniline hydrochloride

Description

Structural Characteristics and Nomenclature

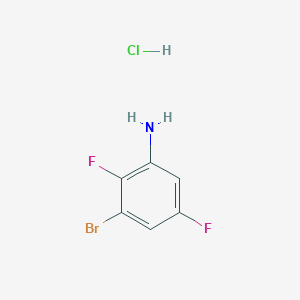

This compound possesses the molecular formula C6H5BrClF2N and exhibits a molecular weight of 244.46 grams per mole. The compound exists as the hydrochloride salt of 3-bromo-2,5-difluoroaniline, where the parent amine has been protonated and paired with a chloride counterion. The base compound, 3-bromo-2,5-difluoroaniline, carries the Chemical Abstracts Service registry number 1269232-99-6 and possesses the molecular formula C6H4BrF2N with a molecular weight of 208.00 grams per mole.

The structural architecture of this compound features a benzene ring bearing three distinct halogen substituents alongside the amino functional group. The bromine atom occupies the 3-position relative to the amino group, while fluorine atoms are positioned at the 2- and 5-positions. This specific substitution pattern creates a unique electronic environment where the electron-withdrawing effects of the halogens significantly influence the compound's chemical behavior and physical properties.

The compound's IUPAC nomenclature follows systematic naming conventions, with the parent structure being aniline (benzenamine) modified by the positional descriptors for each halogen substituent. The Simplified Molecular Input Line Entry System representation for the base compound is "C1=C(C=C(C(=C1N)F)Br)F", while the hydrochloride salt incorporates an additional hydrogen chloride component in its structural description.

Table 1: Comparative Molecular Properties

| Property | 3-Bromo-2,5-difluoroaniline | This compound |

|---|---|---|

| Chemical Abstracts Service Number | 1269232-99-6 | 1787929-07-0 |

| Molecular Formula | C6H4BrF2N | C6H5BrClF2N |

| Molecular Weight (g/mol) | 208.00 | 244.46 |

| Exact Mass (Da) | 206.94952 | Not specified |

| Hydrogen Bond Donors | 1 | Not specified |

| Hydrogen Bond Acceptors | 3 | Not specified |

The computed properties reveal important characteristics about molecular interactions and behavior. The parent compound exhibits an XLogP3-AA value of 2.1, indicating moderate lipophilicity. The hydrogen bonding capacity shows one donor site (the amino group) and three acceptor sites (the amino nitrogen and the two fluorine atoms), which significantly influences the compound's solubility characteristics and intermolecular interactions.

Historical Development of Halogenated Aniline Derivatives

The development of halogenated aniline derivatives traces its origins to the mid-nineteenth century discoveries that revolutionized organic chemistry and industrial manufacturing. Aniline itself was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though he initially named the substance Crystallin. The compound's significance became apparent through subsequent investigations by multiple researchers, with Friedlieb Runge isolating a related substance from coal tar in 1834, which he termed kyanol or cyanol due to its characteristic blue coloration when treated with chloride of lime.

The foundational work of Carl Julius Fritzsche in 1840 provided the name "aniline" after treating indigo with caustic potash to obtain an oil derived from anil, an indigo-yielding plant species. These early discoveries culminated in August Wilhelm von Hofmann's demonstration in 1843 that these various substances were identical, establishing the compound thereafter known as phenylamine or aniline. The subsequent development of aniline chemistry received tremendous impetus from William Henry Perkin's 1856 discovery of mauveine, the first synthetic aniline dye, which initiated the modern synthetic dye industry.

The evolution toward halogenated aniline derivatives emerged from systematic investigations into aromatic substitution patterns and their effects on chemical and physical properties. The introduction of halogen substituents onto the aniline framework provided chemists with powerful tools for modifying electronic properties, reactivity patterns, and biological activities. These developments were particularly significant during the late nineteenth and early twentieth centuries as the chemical industry expanded its capabilities in producing specialized organic compounds for various applications.

Recent research has revealed that halogenated anilines are not exclusively synthetic products but also occur as natural products. Studies have confirmed that toxic halogenated anilines, including 2,4,6-tribromoaniline and 2,4,6-trichloroaniline along with their mixed halogen derivatives, are biosynthesized by marine biofilm-forming microalgae. These findings represent a novel class of halogenated natural products that challenge previous assumptions about the exclusive synthetic origin of such compounds.

Table 2: Historical Milestones in Aniline and Halogenated Aniline Development

| Year | Researcher | Discovery/Contribution |

|---|---|---|

| 1826 | Otto Unverdorben | First isolation of aniline from indigo (named Crystallin) |

| 1834 | Friedlieb Runge | Isolation from coal tar (named kyanol/cyanol) |

| 1840 | Carl Julius Fritzsche | Naming of aniline from indigo treatment |

| 1843 | August Wilhelm von Hofmann | Demonstration of compound identity |

| 1856 | William Henry Perkin | Discovery of mauveine (first synthetic aniline dye) |

| Modern Era | Various Researchers | Development of halogenated aniline synthesis methods |

Significance in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry due to its incorporation of multiple fluorine atoms alongside other halogen substituents. Organofluorine chemistry represents one of the most rapidly expanding areas of chemical research, driven by the unique properties imparted by carbon-fluorine bonds. The carbon-fluorine bond is recognized as one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole.

The exceptional strength of carbon-fluorine bonds contributes to the high thermal and chemical stability of fluorinated organic compounds. Additionally, the carbon-fluorine bond exhibits relatively short length (around 1.4 Angstroms) and the fluorine substituent possesses a Van der Waals radius of only 1.47 Angstroms, which approaches that of hydrogen at 1.2 Angstroms. This compact size, combined with the short bond length, eliminates steric strain in polyfluorinated compounds while providing efficient shielding of the carbon skeleton from potential attacking reagents.

The electronegativity of fluorine, the highest among all elements at 3.98 on the Pauling scale, creates a high dipole moment in carbon-fluorine bonds of 1.41 Debye. This property significantly influences molecular interactions and biological activities. In pharmaceutical applications, fluorine substitution often modulates lipophilicity, enhances metabolic stability, and improves drug-receptor binding characteristics. The incorporation of fluorine atoms can prevent metabolic oxidation by blocking enzyme active sites, particularly those of cytochrome P450 enzymes responsible for drug metabolism.

The specific substitution pattern in 3-bromo-2,5-difluoroaniline represents a sophisticated approach to molecular design where the electronic effects of multiple halogens are strategically combined. The electron-withdrawing properties of both bromine and fluorine substituents significantly modify the electron density distribution within the aromatic ring system, affecting both chemical reactivity and physical properties. This compound exemplifies the potential for creating materials with precisely tuned characteristics through careful selection of halogen substitution patterns.

Table 3: Comparative Properties of Halogen Substituents in Aromatic Systems

| Halogen | Electronegativity | Van der Waals Radius (Å) | C-X Bond Energy (kJ/mol) | Electronic Effect |

|---|---|---|---|---|

| Fluorine | 3.98 | 1.47 | ~480 | Strong electron-withdrawing |

| Chlorine | 3.16 | 1.75 | ~320 | Moderate electron-withdrawing |

| Bromine | 2.96 | 1.85 | ~285 | Moderate electron-withdrawing |

Recent advances in organofluorine chemistry have demonstrated the utility of compounds like this compound as building blocks for more complex molecular architectures. The presence of both nucleophilic (amino group) and electrophilic (halogen-bearing) sites within the same molecule provides multiple points for further chemical elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations common in modern synthetic chemistry.

The synthesis of halogenated anilines has benefited from methodological advances that allow for regioselective introduction of different halogens. Studies have shown that treatment of N,N-dialkylaniline N-oxides with thionyl halides provides practical access to electron-rich aryl halides with high regioselectivity. These synthetic approaches enable the preparation of complex halogenation patterns that would be difficult to achieve through traditional electrophilic aromatic substitution methods.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-2,5-difluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGHLEAEGAQMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1787929-07-0 | |

| Record name | 3-bromo-2,5-difluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-difluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method is the bromination and fluorination of aniline to introduce the bromine and fluorine atoms at the desired positions on the benzene ring. The reaction conditions often involve the use of bromine and fluorine sources, such as bromine (Br2) and fluorine gas (F2), under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using automated systems to control the reaction parameters. The final product is typically purified through crystallization or distillation to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-difluoroaniline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Organic Synthesis

3-Bromo-2,5-difluoroaniline hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of various complex organic molecules, including pharmaceuticals and agrochemicals. The compound can undergo several types of reactions:

- Substitution Reactions : The bromine and fluorine atoms can be replaced with other functional groups, allowing for the modification of molecular structures.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in organic synthesis.

- Trifluoromethylated Heterocycles : The compound is effective in synthesizing trifluoromethylated heterocycles, which are crucial scaffolds in drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential biological activities. Studies focus on:

- Biological Interaction Studies : The compound's electrophilic nature allows it to interact with nucleophiles in substitution reactions. Understanding these interactions could lead to insights into therapeutic applications or toxicity assessments.

- Precursor for Bioactive Compounds : It may serve as a precursor for synthesizing biologically active compounds that could have pharmaceutical relevance.

Production of Dyes and Pigments

The unique properties of this compound make it valuable in producing dyes and pigments. Its halogenated structure contributes to the color properties and stability of the resulting products.

Specialty Chemicals

In the industrial sector, this compound is involved in developing new materials and chemical processes due to its reactivity and functional group versatility.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 3-bromo-2,5-difluoroaniline hydrochloride with structurally related compounds:

†Calculated by adding HCl (36.46 g/mol) to the free base (208.01 g/mol).

Substituent Position Effects

Electronic Effects: In this compound, fluorine’s electron-withdrawing nature at positions 2 and 5 creates a highly electron-deficient aromatic ring. This directs electrophilic substitutions to the para position (relative to the amine group) .

Solubility and Stability: The hydrochloride salt form exhibits superior solubility in polar solvents (e.g., water, methanol) compared to the free base due to ionic interactions . The free base 3-bromo-4,5-difluoroaniline (95% purity) is less polar and may require organic solvents for dissolution .

Synthetic Utility :

Pharmaceutical Relevance

Halogenated anilines like This compound are critical intermediates in drug discovery. For example:

Industrial Use

- 3-Bromo-4,5-difluoroaniline (CAS 875664-41-8) is marketed by BLD Pharm Ltd. in quantities up to 25g, indicating its demand in small-scale API synthesis .

- The multi-halogenated compound 3-bromo-2,4-dichloro-6-iodoaniline (EN300-27721139) is a specialty building block for complex molecular architectures .

Biological Activity

3-Bromo-2,5-difluoroaniline hydrochloride (CAS No. 1787929-07-0) is a halogenated aromatic amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by the presence of bromine and fluorine substituents on the aniline ring, which may enhance its reactivity and biological interactions.

- Molecular Formula : C₆H₅BrClF₂N

- Molecular Weight : Approximately 244.46 g/mol

- Structure : The compound features an aniline structure with bromine at the 3-position and fluorine at the 5-position, contributing to its electrophilic nature and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogens can significantly influence the compound's binding affinity and selectivity, potentially leading to enhanced therapeutic effects or toxicity profiles.

Interaction with Biological Targets

Research indicates that halogenated anilines can modulate enzyme activity or receptor binding. For instance, studies have shown that fluorinated compounds often exhibit increased metabolic stability and enhanced interactions with specific biological targets due to their lipophilic nature and ability to form stronger hydrogen bonds .

Biological Activity Studies

Several studies have explored the biological activity of compounds similar to this compound. Below is a summary of key findings:

Case Studies

- Anticancer Activity : In a study investigating compounds with similar structural motifs, it was found that derivatives of difluoroanilines exhibited potent inhibitory effects on EGFR-driven tumor growth. This suggests that this compound could be evaluated for similar anticancer properties .

- Pain Modulation : Research on P2X3 receptor antagonists revealed that fluorinated anilines could effectively reduce nociceptive signaling in animal models, indicating potential applications in pain management therapies .

Synthesis and Applications

This compound serves as a versatile precursor in the synthesis of various complex organic molecules. Its utility extends to:

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Purity Validation Method |

|---|---|---|

| Bromination | Br₂/FeBr₃, 0–5°C, DCM | GC (≥95%) |

| Hydrochloride formation | HCl (gas), ethanol, reflux | HPLC |

Basic: How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- 1H/13C NMR : Assign peaks using coupling constants (e.g., J values for ortho/meta fluorine atoms) and compare with analogs like 5-bromo-3-chloro-2-fluoroaniline . Fluorine substituents cause distinct deshielding effects.

- Mass Spectrometry (MS) : Confirm molecular weight (M+H⁺ at ~242.45 g/mol for C₆H₄BrF₂N·HCl) and isotopic patterns (Br/Cl signatures) .

- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% tolerance) .

- Purity : Use GC or HPLC with UV detection (λ = 254 nm), as seen in brominated aniline derivatives .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition (evidenced by related halogenated anilines ).

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the hydrochloride salt.

- Stability monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free base formation) .

Advanced: How can regioselectivity challenges during bromination be addressed to avoid byproducts like 2-bromo or 4-bromo isomers?

Methodological Answer:

- Directing groups : Use protecting groups (e.g., acetylation of -NH₂) to temporarily deactivate the amine and direct bromination to the desired position. Deprotect afterward with HCl .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-deficient positions (meta to fluorine) .

- Validation : Compare HPLC retention times and NMR shifts with known isomers (e.g., 5-bromo-3-chloro-2-fluoroaniline ).

Q. Table 2: Regioselectivity Control Strategies

| Strategy | Example Conditions | Outcome |

|---|---|---|

| Amine protection | Acetic anhydride, pyridine | Reduced para-bromination |

| Low-temperature bromination | NBS, -10°C, CCl₄ | Enhanced meta-selectivity |

Advanced: How should researchers resolve contradictory NMR or LC-MS data (e.g., unexpected peaks or shifts)?

Methodological Answer:

- Artifact identification : Check for solvent impurities (e.g., DMSO-d₅ in NMR) or column bleed in LC-MS.

- Dynamic effects : Fluorine’s strong electronegativity may cause unexpected splitting; compare with computed NMR spectra (DFT calculations) .

- Byproduct analysis : Use high-resolution MS to identify halogen exchange products (e.g., Cl/Br substitution) or oxidation byproducts .

Advanced: What strategies optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Catalyst screening : Use Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives, as seen in similar bromo-fluoroanilines .

- Temperature gradients : Perform bromination at sub-zero temperatures to minimize side reactions .

- Workflow integration : Combine steps (e.g., one-pot bromination and salt formation) to reduce intermediate isolation losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.